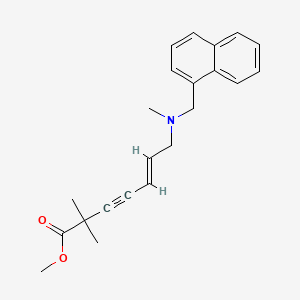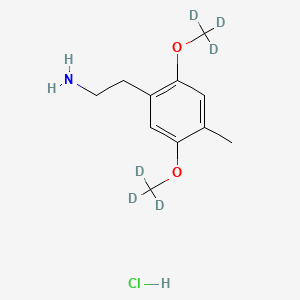
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is a deuterated derivative of 2,5-dimethoxy-4-methylphenethylamine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride typically involves the deuteration of 2,5-dimethoxy-4-methylphenethylamine. This process includes the introduction of deuterium atoms into the methoxy groups. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism of related drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to trace its metabolic pathways and understand its effects at the molecular level. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylphenethylamine: The non-deuterated version of the compound.
2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride: Another deuterated derivative with a bromine atom.
Uniqueness
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise studies in various scientific fields. The deuterium atoms provide a distinct advantage in tracing and understanding metabolic and chemical processes.
Eigenschaften
IUPAC Name |
2-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCUUZBUOLEMM-HVTBMTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
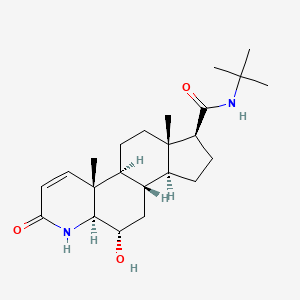






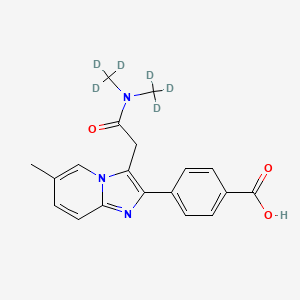
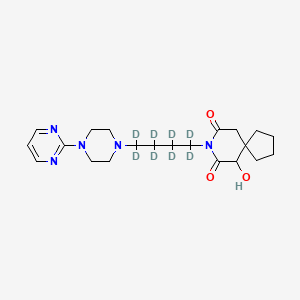
![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)

